molecular formula C21H27N2O6 B2612106 (3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid CAS No. 1260594-17-9

(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B2612106
CAS No.: 1260594-17-9
M. Wt: 403.456
InChI Key: DSOPMVAOZWNVRM-IIBYNOLFSA-M
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Description

(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a useful research compound. Its molecular formula is C21H27N2O6 and its molecular weight is 403.456. The purity is usually 95%.
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Biological Activity

The compound (3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a synthetic organic molecule with potential applications in medicinal chemistry. Its structural features suggest it may interact with biological targets, making it of interest for pharmacological studies.

Chemical Structure and Properties

  • Molecular Formula : C19H23N3O4
  • Molecular Weight : 357.40 g/mol
  • CAS Number : 2059966-91-3

The compound contains a pyrrolidine ring fused with a pyridine moiety, which is characteristic of many bioactive compounds. The presence of benzyloxy and tert-butoxycarbonyl groups may influence its solubility and biological interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The structure may allow it to bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation : It may interact with specific receptors, altering signaling pathways that can lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInhibition of tumor cell proliferation
Anti-inflammatory EffectsReduction in cytokine production
Antimicrobial PropertiesActivity against bacterial strains

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent through apoptosis induction .
  • Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis .
  • Antimicrobial Properties : Preliminary tests showed that the compound has activity against specific bacterial strains, indicating potential use as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Pyrrolidine Ring : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Using protecting groups like tert-butoxycarbonyl for stability during synthesis.

Table 2: Synthetic Routes Overview

StepReaction TypeConditions
CyclizationRing formationAcidic conditions
ProtectionProtecting group additionBase catalysis
DeprotectionRemoval of protecting groupsAcidic hydrolysis

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its role as an intermediate in the synthesis of bioactive molecules. Its structural features allow it to act as a scaffold for the development of various pharmacophores. For example, modifications to the benzyloxycarbonyl and tert-butoxycarbonyl groups can lead to derivatives with enhanced potency against specific biological targets.

Glycosidase Inhibition

Recent studies have highlighted its potential as a selective glycosidase inhibitor. Glycosidases are enzymes that play critical roles in carbohydrate metabolism and are implicated in various diseases, including cancer and diabetes. The compound's ability to inhibit these enzymes can pave the way for new therapeutic strategies .

Antimicrobial Activity

Research has suggested that derivatives of this compound exhibit antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are urgently needed to combat infections .

Neuroprotective Effects

Emerging evidence indicates that compounds similar to (3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid may possess neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .

Case Studies

StudyFocusFindings
Selective Glycosidase Inhibition Investigated the inhibitory effects on specific glycosidasesThe compound demonstrated significant inhibition, suggesting potential for drug development targeting carbohydrate metabolism .
Antimicrobial Screening Evaluated antimicrobial properties against various pathogensShowed promising activity against resistant strains, indicating potential as a new antibiotic .
Neuroprotection Assessed neuroprotective properties in vitroExhibited reduced neuronal cell death under oxidative stress conditions, highlighting its therapeutic potential in neurodegenerative disorders .

Properties

IUPAC Name

(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6/c1-20(2,3)29-19(27)23-12-16-11-22(10-9-21(16,14-23)17(24)25)18(26)28-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,24,25)/t16-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOPMVAOZWNVRM-IIBYNOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745363
Record name (3aR,7aS)-5-[(Benzyloxy)carbonyl]-2-(tert-butoxycarbonyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217630-99-3
Record name (3aR,7aS)-5-[(Benzyloxy)carbonyl]-2-(tert-butoxycarbonyl)octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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